2-amino-1-(1-methyl-1H-imidazol-5-yl)ethan-1-one is an organic compound with the molecular formula and a molecular weight of 139.16 g/mol. This compound is characterized by the presence of an amino group and a 1-methyl-1H-imidazole ring, which contributes to its unique chemical properties. It is identified by the CAS number 1483516-14-8 and is known for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry .
The chemical reactivity of 2-amino-1-(1-methyl-1H-imidazol-5-yl)ethan-1-one can be attributed to its functional groups. The amino group can participate in nucleophilic substitution reactions, while the carbonyl group may undergo condensation reactions with various nucleophiles. Additionally, the imidazole ring can engage in protonation and deprotonation reactions, influencing the compound's behavior in different environments. Specific reaction pathways include:
These reactions can lead to the formation of diverse derivatives that may exhibit altered biological activities or enhanced stability.
Research indicates that 2-amino-1-(1-methyl-1H-imidazol-5-yl)ethan-1-one has significant biological activities, particularly in pharmacology. Its structural features suggest potential interactions with biological targets such as enzymes and receptors. Preliminary studies show promise in areas such as:
Further investigations are needed to elucidate the specific mechanisms of action and therapeutic potential.
The synthesis of 2-amino-1-(1-methyl-1H-imidazol-5-yl)ethan-1-one can be achieved through several methods, including:
These methods allow for the production of the compound in moderate to high yields, depending on the reaction conditions employed.
The applications of 2-amino-1-(1-methyl-1H-imidazol-5-yl)ethan-1-one are diverse, particularly in:
Its unique structure makes it a valuable compound for further exploration in drug design and development.
Interaction studies involving 2-amino-1-(1-methyl-1H-imidazol-5-yl)ethan-1-one focus on its binding affinities to specific biological targets. Techniques such as surface plasmon resonance (SPR) and molecular docking simulations are commonly used to evaluate these interactions. Preliminary findings suggest that this compound may interact effectively with certain enzymes, potentially leading to inhibition or modulation of their activity.
Several compounds share structural similarities with 2-amino-1-(1-methyl-1H-imidazol-5-yl)ethan-1-one. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-one | 1379148-74-9 | 0.88 |
2-amino-4-(1H-imidazol-5-yl)-butanoic acid | 426219-51-4 | 0.81 |
2-amino-N-(4-methylphenyl)-3-pyridinecarboxamide | 29096-64-8 | 0.75 |
4-(4-Methylpiperazinyl)-3-pyridinecarboxylic acid | 61985-25-9 | 0.71 |
N,N-Dimethylimidazolidinone | 18030701–01–01 | 0.70 |
These compounds exhibit varying degrees of similarity based on their structural components, particularly the presence of imidazole rings and amino groups. The unique combination of a specific imidazole substitution pattern in 2-amino-1-(1-methyl-1H-imidazol-5-yl)ethan-1-one distinguishes it from these similar compounds, potentially leading to unique biological activities and applications.